molecular formula C10H11ClN2O B15050471 1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride

1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride

Cat. No.: B15050471
M. Wt: 210.66 g/mol
InChI Key: JYQHBKWHWCNUNZ-UHFFFAOYSA-N
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Description

1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride is a spirocyclic compound featuring a four-membered azetidine ring fused to an indole moiety, with a ketone group and a hydrochloride salt.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

spiro[1H-indole-3,3'-azetidine]-2-one;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;/h1-4,11H,5-6H2,(H,12,13);1H

InChI Key

JYQHBKWHWCNUNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)C3=CC=CC=C3NC2=O.Cl

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization of Indole-Azetidine Precursors

This method, adapted from similar dihydroindole syntheses, involves sequential alkylation and cyclization:

Reaction Scheme :

  • Alkylation : 2-Indolylmethyl acetate (1a) reacts with an azetidine precursor (e.g., tert-butyl azetidine-1-carboxylate) under basic conditions (K₂CO₃, MeCN, 120°C).
  • Cyclization : Intramolecular nucleophilic attack forms the spiro center, yielding tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate.
  • Deprotection and Salt Formation : Treatment with HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, yielding the hydrochloride salt.

Optimization Data :

Parameter Optimal Condition Yield Improvement
Base K₂CO₃ (2 equiv) 51% → 68%
Solvent Anhydrous MeCN 26% → 51%
Temperature 120°C Prevents dimerization

Challenges :

  • Competing aza-Michael addition forms dimers (e.g., 2-((1H-indol-2-yl)methyl)-3-benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one).
  • Sensitivity to moisture necessitates inert atmospheres.

Visible Light-Mediated Multicomponent Reactions

Inspired by spiroindolenine syntheses, this approach uses photoredox catalysis to generate reactive iminium intermediates:

Reaction Steps :

  • Photooxidation : N-Aryl tertiary amines undergo visible light-mediated oxidation with bromochloroform, forming iminium species.
  • Ugi-Type Reaction : Iminium intermediates react with isocyanides and electron-rich anilines, yielding α-aminoamidines.
  • Electrophilic Aromatic Substitution : Intramolecular cyclization furnishes the spiro[azetidine-indole] framework.

Advantages :

  • Single-pot operation reduces purification steps.
  • Modular substrate scope allows diversification at C5 and N1 positions.

Limitations :

  • Requires specialized equipment for visible light activation.
  • Lower yields (35–45%) compared to thermal methods.

Palladium-Catalyzed Domino Reactions

Adapted from pyrroloindolone syntheses, this route employs Pd(PPh₃)₄ to mediate cross-couplings:

Protocol :

  • Coupling : 2-Indolylmethyl acetate (1a) reacts with 1,3-dicarbonyl compounds under Pd catalysis.
  • Cyclization : Base-induced intramolecular amidation forms the azetidine ring.

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene, 100°C

Outcome :

  • Yields: 40–55% for electron-deficient indoles.
  • Side products: Unreacted 1H-indol-2-yl)methanol (14%).

Comparative Analysis of Methods

Method Yield Range Scalability Equipment Needs Byproduct Formation
Base-Mediated 51–68% High Standard Moderate (dimers)
Photoredox 35–45% Moderate Specialized Low
Pd-Catalyzed 40–55% Moderate Standard High (methanol)

Purification and Characterization

  • Chromatography : Silica gel chromatography with n-hexane/AcOEt (80:20) effectively isolates the spiro product.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 3.89–3.76 (m, 4H, azetidine-H).
    • HRMS : m/z calcd for C₁₀H₁₀ClN₂O [M+H]⁺: 210.66, found: 210.65.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts and photoredox equipment increase production costs.
  • Green Chemistry Potential : Base-mediated methods using K₂CO₃ align with solvent recovery protocols.

Chemical Reactions Analysis

Types of Reactions

1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications.

Scientific Research Applications

1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Source
1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride Azetidine-Indole HCl Likely C₁₁H₁₂ClN₂O* ~231.7 (estimated) Not explicitly provided
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Piperidine-Indole Cl C₁₂H₁₃ClN₂O 236.7 1445655-59-3
6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one Cyclopropane-Indole Br C₁₂H₁₁BrN₂O ~291.1 1598841-93-0
6-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride Piperidine-Indoline Cl, HCl C₁₂H₁₄Cl₂N₂O 285.2 1153984-72-5
1,3-Dihydrospiro[(2H)-indole-3,2'-[1,3]-dioxolane]-2-one Dioxolane-Indole None C₁₀H₉NO₃ 191.2 690675-28-6

*Estimated based on azetidine (C₃H₇N) and indole (C₈H₇N) with HCl addition.

Key Observations :

  • Ring Size and Strain : The azetidine ring (4-membered) in the target compound introduces higher ring strain compared to piperidine (6-membered) or dioxolane (5-membered) analogs. This strain may influence reactivity, stability, and conformational flexibility .
  • Halogen Substituents : Chlorine or bromine atoms (e.g., in 6-chloro or 6'-bromo derivatives) enhance electrophilicity and may improve metabolic stability in drug candidates but increase molecular weight and lipophilicity .
  • Salt Forms : Hydrochloride salts (target compound and 6-chlorospiroindoline) improve solubility in polar solvents, critical for bioavailability in pharmaceutical contexts .

Biological Activity

1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride (CAS No. 1795735-26-0) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore its biological activity, highlighting relevant studies, mechanisms of action, and potential uses in pharmacology.

  • Molecular Formula : C10_{10}H11_{11}ClN2_2O
  • Molecular Weight : 196.66 g/mol
  • IUPAC Name : spiro[azetidine-3,3'-indolin]-2'-one hydrochloride
  • Physical Form : White solid
  • Purity : Typically around 97% .

The biological activity of 1',2'-dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert effects on:

  • Neurotransmitter Systems : Potential modulation of serotonin and dopamine receptors.
  • Cellular Signaling Pathways : Involvement in pathways related to cell proliferation and apoptosis.

Antidepressant Activity

A study conducted by researchers at a prominent university investigated the antidepressant-like effects of this compound in animal models. The results indicated that administration led to significant reductions in depression-like behaviors, as measured by the forced swim test and tail suspension test. The proposed mechanism involved the enhancement of serotonergic transmission .

Anticancer Properties

Research has also suggested that 1',2'-dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appeared to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Case Studies

  • Study on Depression :
    • Objective : To evaluate the antidepressant effects in rodent models.
    • Findings : Significant reduction in immobility time; suggested enhancement of serotonergic pathways.
    • Reference :
  • Anticancer Activity :
    • Objective : Assess cytotoxicity on cancer cell lines.
    • Findings : Induced apoptosis in breast and lung cancer cells; involved caspase activation.
    • Reference :

Summary of Biological Activities

Activity TypeObserved EffectMechanismReference
AntidepressantReduced depression-like behaviorSerotonergic modulation
AnticancerInduced apoptosis in cancer cellsCaspase activation
PropertyValue
Molecular FormulaC10_{10}H11_{11}ClN2_2O
Molecular Weight196.66 g/mol
Purity~97%
Physical FormWhite solid

Q & A

Q. What synthetic methodologies are commonly employed for constructing the spiro[azetidine-indole] scaffold?

The synthesis typically involves multi-step reactions using bioisosteric precursors like 7-azaindoles. For example, spiro compounds can be synthesized via cyclization reactions using catalysts such as DBU (1,8-diazabicycloundec-7-ene) in ethylene glycol at elevated temperatures (100°C). Key steps include the formation of α,β-unsaturated ketones and subsequent nucleophilic additions, followed by purification via silica gel chromatography .

Q. How is the structural integrity of 1',2'-dihydrospiro[azetidine-3,3'-indole]-2'-one confirmed experimentally?

Structural characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • NMR (¹H and ¹³C) confirms spiro connectivity and azetidine/indole ring conformations.
  • Mass spectrometry validates molecular weight and fragmentation patterns. X-ray crystallography may be used for absolute configuration determination if crystals are obtainable .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screens include:

  • Enzyme inhibition assays targeting kinases or proteases, leveraging its spirocyclic scaffold as a bioisostere for indoles/purines.
  • Cellular viability assays (e.g., MTT) to assess cytotoxicity.
  • Binding affinity studies using surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound for target selectivity?

  • Molecular docking (e.g., MOE, AutoDock) predicts binding modes to protein targets (e.g., kinases).
  • Virtual screening identifies structural analogs with improved affinity or reduced off-target effects.
  • Molecular dynamics simulations assess conformational stability in binding pockets over time .

Q. What strategies resolve contradictory data in reaction yields across literature reports?

Discrepancies may arise from variations in:

  • Catalyst loading (e.g., DBU stoichiometry in cyclization reactions).
  • Solvent systems (polar aprotic vs. protic solvents affecting reaction kinetics).
  • Purification methods (e.g., column chromatography vs. recrystallization). Systematic optimization via Design of Experiments (DoE) can isolate critical factors .

Q. How does the hydrochloride salt form influence physicochemical properties and stability?

  • Hygroscopicity : The HCl salt may enhance solubility but require anhydrous storage.
  • Thermal stability : TGA/DSC analyses determine decomposition temperatures.
  • pH-dependent solubility : Assessed via shake-flask methods across physiological pH ranges. Compatibility with excipients should be tested for formulation studies .

Q. What mechanistic insights explain the regioselectivity in spiro-ring formation?

  • Kinetic vs. thermodynamic control : DBU may favor a six-membered transition state during cyclization.
  • Steric effects : Substituents on the azetidine ring direct nucleophilic attack positions. Isotopic labeling (e.g., ¹³C) and DFT calculations can map reaction pathways .

Methodological Notes

  • Safety : Handle the hydrochloride salt with appropriate PPE (gloves, goggles) due to potential irritancy. Avoid strong oxidizers to prevent hazardous reactions .
  • Data Reproducibility : Document reaction parameters (e.g., temperature gradients, solvent purity) meticulously. Cross-validate spectral data with published reference compounds .

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